![molecular formula C12H14O2 B13046465 Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol is a spirocyclic compound that features a unique structure where a chromane ring is fused to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce the spiro compound . Another method involves the photochemical reaction of olefins with carbene, leading to the formation of the spiro cyclopropane structure .
Industrial Production Methods
Industrial production of spirocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield spiro[chromane-4,1’-cyclopropan]-7-one, while substitution reactions can produce various spirocyclic derivatives with different functional groups .
Applications De Recherche Scientifique
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spirooxindoles: These compounds are known for their pharmacological activities, including anticancer and antiviral properties.
Spiropyrans: These compounds exhibit analgesic, antibacterial, and anticonvulsant activities.
Uniqueness
Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol is unique due to its specific combination of a chromane ring and a cyclopropane ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-ylmethanol |
InChI |
InChI=1S/C12H14O2/c13-8-9-1-2-10-11(7-9)14-6-5-12(10)3-4-12/h1-2,7,13H,3-6,8H2 |
Clé InChI |
LAPNAHQVRKJETC-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCOC3=C2C=CC(=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



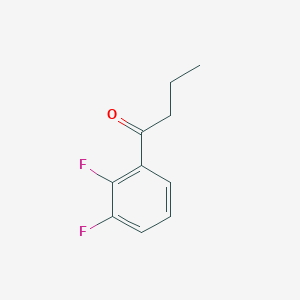
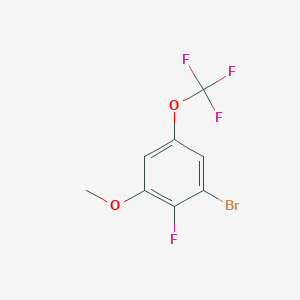
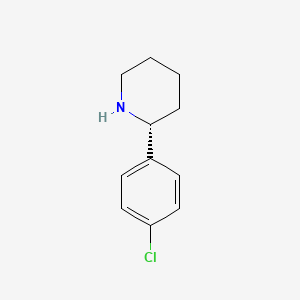
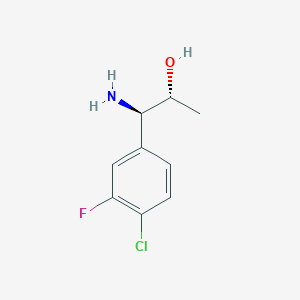

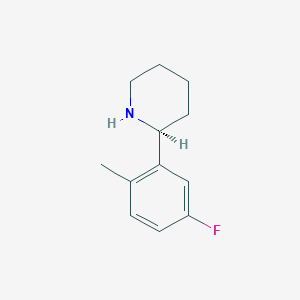
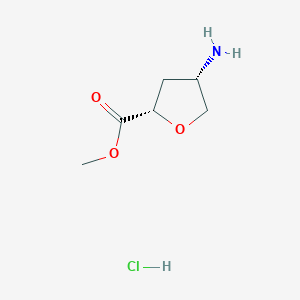
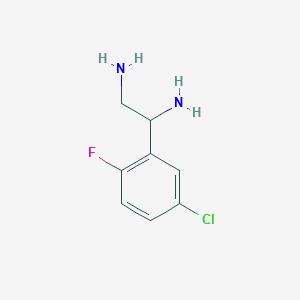




![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
